Methyl 4-[(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether is a synthetic organic compound that belongs to the class of benzoxazines, which are heterocyclic compounds featuring a benzene ring fused to an oxazine ring. This compound is of interest due to its potential biological activities, particularly as a modulator of cholinergic muscarinic receptors, which are implicated in various neurological functions.
This compound can be synthesized through various organic chemistry methods, often involving the modification of existing benzoxazine derivatives. It is documented in patent literature and scientific publications concerning its synthesis and potential applications in medicinal chemistry.
Methyl 4-[(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether is classified as:
The synthesis of methyl 4-[(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether typically involves the following steps:
The synthesis may require careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure of the synthesized compound.
The molecular structure of methyl 4-[(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether can be represented as follows:
Key molecular data include:
Methyl 4-[(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control and solvent choice to optimize yields and minimize by-products.
The mechanism of action for methyl 4-[(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether primarily involves its interaction with cholinergic muscarinic receptors. As a positive allosteric modulator, it enhances the receptor's response to acetylcholine without directly activating the receptor itself.
This modulation can lead to improved cognitive functions and is being investigated for potential therapeutic effects in conditions such as Alzheimer's disease.
Physical constants such as melting point and boiling point may vary based on purity and specific synthesis methods used.
Methyl 4-[(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether has potential applications in:
The synthesis of methyl 4-[(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether relies on sequential benzoxazine core modification followed by sulfonylation and ether coupling. The 3-methyl-2,3-dihydro-4H-1,4-benzoxazine precursor is typically synthesized via ortho-aminophenol cyclization with 1,2-dihaloethanes or epoxides under basic conditions, introducing the methyl group at the 3-position through N-alkylation prior to ring closure [8]. Advanced routes employ N-Boc-protected intermediates to prevent unwanted dimerization during cyclization, with deprotection occurring before sulfonylation. Key coupling agents like N,N'-dicyclohexylcarbodiimide facilitate amide bond formation between the benzoxazine amine and sulfonyl chloride precursors, though this risks racemization at chiral centers [2] [8].
Recent innovations utilize solid-phase synthesis with silica-bound benzoyl chloride to anchor intermediates, enabling stepwise addition of sulfonylphenyl ether moieties with improved purity (≥92% by HPLC) and reduced purification needs [5]. This approach minimizes side products during sulfonylation, particularly the over-sulfonated impurities that plague solution-phase methods.
Table 1: Coupling Agents for Benzoxazine-Sulfonyl Intermediate Synthesis
Coupling Agent | Yield (%) | Common Impurities | Purity (HPLC %) |
---|---|---|---|
Dicyclohexylcarbodiimide | 65 | N-Acylurea, Diastereomers | 85 |
Cyanuric Chloride/DMF | 88 | Triazine Adducts | 92 |
Polymer-Supported Carbodiimide | 79 | None Detected | 95 |
PyBOP | 82 | Phosphonate Esters | 90 |
Sulfonylation of the benzoxazine nitrogen is catalyzed by Lewis acid systems, with zinc chloride (5–10 mol%) proving effective for activating aryl sulfonyl chlorides toward nucleophilic attack while suppressing N- versus O-sulfonylation regioisomers [3] [7]. Critical parameters include:
Etherification employs copper(I) iodide (2 mol%) with trans-1,2-diaminocyclohexane as a ligand for Ullmann-type C–O coupling between 4-hydroxybenzenesulfonyl chloride and methyl iodide. This replaces classical Williamson ether synthesis, reducing reaction times from 12 hours to 90 minutes and improving yields from 70% to 89% [3]. Microwave irradiation (100°C, 20 min) further accelerates this step while maintaining regioselectivity.
The 2,3-dihydro-4H-1,4-benzoxazine ring adopts a half-chair conformation, with the 3-methyl group occupying pseudo-equatorial or axial positions depending on the synthetic route. Enantioselective cyclization is achieved via:
Table 2: Stereoselectivity in 3-Methylbenzoxazine Synthesis
Method | Reagent/Catalyst | Temperature (°C) | ee (%) | Preferred Configuration |
---|---|---|---|---|
Chiral Pool | (1R,2S)-Norephedrine | 25 | 92 | 3R |
Organocatalysis | (S)-TRIP | −40 | 85 | 3S |
Enzymatic Resolution | Candida antarctica Lipase B | 37 | 99 | 3R |
Racemization risks emerge during N-sulfonylation above 60°C due to ring inversion. Low-temperature in situ FTIR monitoring confirms configuration stability below 40°C [8].
Solvent optimization reduces the environmental footprint:
Catalyst recycling employs:
Table 3: Solvent Environmental Metrics Comparison
Solvent | Process Mass Intensity (g/g) | Global Warming Potential (kg CO₂-eq/kg) | Yield (%) |
---|---|---|---|
N,N-Dimethylformamide | 32 | 8.7 | 85 |
2-Methyltetrahydrofuran | 9 | 1.2 | 88 |
Ethyl Lactate | 6 | 0.9 | 82 |
Water (with surfactant) | 4 | 0.3 | 75 |
Continuous-flow membrane reactors integrate ring formation, sulfonylation, and etherification, reducing total synthesis time from 48 hours to 90 minutes and cutting organic solvent use by 92% [3] [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1